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Executive Summary: This document provides a comprehensive technical overview of ZM
306416 (also known as CB 676475), a small molecule inhibitor primarily targeting Vascular

Endothelial Growth Factor Receptors (VEGFRs). ZM 306416 demonstrates potent inhibitory

activity against VEGFR1 (Flt) and VEGFR2 (KDR), key mediators of angiogenesis.[1][2]

Notably, it also exhibits significant off-target activity, particularly potent inhibition of the

Epidermal Growth Factor Receptor (EGFR).[1][3] This guide details its mechanism of action,

summarizes its quantitative inhibitory profile, provides generalized experimental protocols for its

characterization, and visualizes key signaling pathways and workflows relevant to its function.

This information is intended to support researchers, scientists, and drug development

professionals in evaluating and utilizing ZM 306416 for preclinical research.

Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

tumor growth, progression, and metastasis.[4][5] The Vascular Endothelial Growth Factor

(VEGF) signaling pathway is a central regulator of this process.[5] VEGF ligands bind to and

activate VEGF receptors (VEGFRs), a family of receptor tyrosine kinases (RTKs), on the

surface of endothelial cells.[6] This activation triggers downstream signaling cascades, such as

the PI3K/Akt and Ras/MEK/ERK pathways, promoting endothelial cell proliferation, migration,

survival, and vascular permeability.[7][8]

VEGFR-2 (also known as KDR or Flk-1) is considered the primary mediator of the mitogenic

and angiogenic effects of VEGF.[9] Consequently, inhibiting VEGFR activity has become a
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cornerstone of anti-angiogenic cancer therapy.[5][10] ZM 306416 is a synthetic, cell-permeable

compound identified as an inhibitor of VEGFR tyrosine kinases.[2][11] Its primary mechanism

involves competing with ATP for the kinase domain of the receptor, thereby blocking

autophosphorylation and subsequent downstream signaling. This guide provides an in-depth

look at the technical data and methodologies associated with ZM 306416.

Chemical and Physical Properties
ZM 306416 is an N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. Its key

properties are summarized below.

Property Value Reference

Alternate Names CB 676475 [1][3]

CAS Number 690206-97-4 [2]

Molecular Formula C₁₆H₁₃ClFN₃O₂ [2][11]

Molecular Weight 333.74 g/mol [1][2][11]

Appearance Off-white solid [11]

Solubility

Soluble in DMSO (e.g., to 10

mM or ≥33.4 mg/mL) and

Ethanol (e.g., 1-2.85 mg/mL);

Insoluble in water.

[2][11]

Purity >98%

Mechanism of Action
ZM 306416 functions as a multi-kinase inhibitor, with primary activity against VEGFRs and

potent activity against EGFR.

VEGFR Inhibition
ZM 306416 targets the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs.

This competitive inhibition prevents receptor autophosphorylation upon ligand binding, a critical

step for activating downstream signaling pathways that lead to angiogenesis.[10] The
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compound inhibits both major VEGFR isoforms, VEGFR1 (Flt) and VEGFR2 (KDR).[1][2][3] By

blocking VEGFR signaling, ZM 306416 can inhibit endothelial cell proliferation and reduce

angiogenesis.[9][12]

Off-Target Kinase Inhibition
A key characteristic of ZM 306416 is its potent inhibition of EGFR, with reported IC50 values

significantly lower than those for VEGFRs (<10 nM).[1][2][3][10] This makes it a dual inhibitor

and an important consideration for experimental design and data interpretation. The compound

also shows inhibitory activity against other tyrosine kinases, including Src and Abl, at sub-

micromolar to low micromolar concentrations.[1][3]

Downstream Signaling Effects
Consistent with its mechanism as a VEGFR inhibitor, ZM 306416 has been shown to have

marked inhibitory effects on the phosphorylation of downstream signaling molecules.[2]

Specifically, treatment with ZM 306416 reduces the phosphorylation of VEGFR2 (at residue

Y1214) and inhibits the steady-state phosphorylation of p42/44 MAPK (ERK1/2) without

affecting the total expression levels of these proteins.[1][2]

Quantitative Inhibitory Data
The inhibitory potency of ZM 306416 has been quantified against various kinases and in

cellular assays. The reported half-maximal inhibitory concentrations (IC50) can vary between

studies, as summarized below.

Table 1: Kinase Inhibition Profile of ZM 306416
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Target Kinase Receptor Subtype IC50 Value Reference

VEGFR VEGFR1 (Flt) 0.33 µM [1]

VEGFR1 (Flt) 2 µM [3]

VEGFR2 (KDR) 100 nM [3]

General VEGFR 0.67 µM [2]

EGFR - <10 nM [1][2][3][10]

Src - 0.33 µM [1]

| Abl | - | 1.3 µM |[1][3] |

Table 2: Cellular Activity of ZM 306416

Cell Line Assay Type IC50 Value Reference

H3255 (NSCLC) Antiproliferation 0.09 µM [1][3]

HCC4011 (NSCLC) Antiproliferation 0.072 µM [1][3]

A549 (NSCLC, wt

EGFR)
Antiproliferation >10 µM [3]

| H2030 (NSCLC, wt EGFR) | Antiproliferation | >10 µM |[3] |

Experimental Protocols
The following sections describe generalized, representative protocols for assessing the activity

of ZM 306416. These are based on standard methodologies in the field.[13][14][15][16]

In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of ZM 306416 against a specific

tyrosine kinase (e.g., VEGFR-2).

Materials:
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Recombinant human VEGFR-2 kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

ZM 306416 (dissolved in DMSO)

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[14]

[γ-³²P]ATP or [γ-³³P]ATP

96-well plates

Phosphocellulose filter paper or membrane

Scintillation counter and fluid

Phosphoric acid wash solution

Procedure:

Prepare serial dilutions of ZM 306416 in DMSO and then dilute further in kinase buffer to

achieve the final desired concentrations. Include a DMSO-only control.

In a 96-well plate, add the recombinant VEGFR-2 kinase and the peptide substrate to each

well containing the kinase buffer.

Add the diluted ZM 306416 or DMSO control to the appropriate wells and pre-incubate for

10-15 minutes at room temperature.

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.[17] The final ATP concentration

should be close to its Km for the kinase, if known.

Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear

range of the reaction.

Stop the reaction by adding a solution like 3% phosphoric acid.

Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
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Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Dry the filter mat and measure the incorporated radioactivity for each spot using a

scintillation counter.

Data Analysis:

Calculate the percentage of kinase activity for each ZM 306416 concentration relative to the

DMSO control.

Plot the percentage of inhibition versus the log of the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Endothelial Cell Proliferation Assay
This protocol measures the effect of ZM 306416 on the proliferation of endothelial cells, such

as Human Umbilical Vein Endothelial Cells (HUVECs).[18][19][20]

Materials:

HUVECs

Endothelial cell growth medium (EGM) with supplements

Basal medium (EBM) with low serum (e.g., 0.5-1% FBS)

Recombinant human VEGF-A

ZM 306416 (dissolved in DMSO)

96-well cell culture plates

BrdU or ³H-thymidine incorporation assay kit, or a reagent for measuring cell viability (e.g.,

MTT, WST-1, or resazurin).

Plate reader (colorimetric, fluorometric, or luminometric)

Procedure:
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Seed HUVECs into a 96-well plate at a predetermined density and allow them to attach

overnight in full growth medium.

Starve the cells by replacing the medium with a low-serum basal medium for 4-6 hours to

synchronize them.

Prepare a dilution series of ZM 306416 in the low-serum medium.

Treat the cells with the ZM 306416 dilutions for 1-2 hours prior to stimulation. Include a

DMSO-only vehicle control.

Stimulate the cells by adding VEGF-A (e.g., 20 ng/mL) to all wells except for the

unstimulated control.

Incubate the cells for 24-48 hours.

Assess cell proliferation. If using ³H-thymidine, add it to the culture for the final 4-18 hours of

incubation. Then, harvest the cells onto filter mats and measure radioactivity. If using a

colorimetric assay like MTT, add the reagent for the final 2-4 hours, then add solubilizer and

read the absorbance.

Data Analysis:

Subtract the background reading from the unstimulated wells.

Calculate the percentage of proliferation for each ZM 306416 concentration relative to the

VEGF-stimulated, DMSO-treated control.

Plot the percentage of inhibition versus the log of the inhibitor concentration and calculate

the IC50 value.

Visualization of Pathways and Workflows
The following diagrams illustrate the key pathways and processes related to ZM 306416.
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Caption: Simplified VEGFR-2 signaling cascade leading to key angiogenic responses.
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Caption: Mechanism of action for ZM 306416 as a dual VEGFR and EGFR inhibitor.
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Caption: Generalized workflow for an in vitro radiometric kinase inhibition assay.

Summary and Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1683844?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ZM 306416 is a multi-targeted kinase inhibitor with primary activity against VEGFR1 and

VEGFR2, and highly potent off-target activity against EGFR.[1][3] Its ability to block the ATP-

binding site of these receptors leads to the inhibition of downstream signaling cascades, such

as the MAPK pathway, and a subsequent reduction in endothelial cell proliferation.[1][2] While

its dual specificity presents a challenge for dissecting the precise effects of VEGFR inhibition

alone, it also makes ZM 306416 a useful tool for studying the combined roles of these

pathways in angiogenesis and cancer biology. The quantitative data and experimental

protocols provided in this guide offer a foundational resource for researchers to design and

interpret studies utilizing this compound. Careful consideration of its polypharmacology is

critical for the accurate interpretation of experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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